REACTION_CXSMILES
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[CH3:1][N:2]1[CH:6]=[C:5]([CH2:7][OH:8])[C:4]([C:9]([F:12])([F:11])[F:10])=[N:3]1.CS(C)=O.C(Cl)(=O)C(Cl)=O.C(N(CC)CC)C>C(Cl)Cl>[CH3:1][N:2]1[CH:6]=[C:5]([CH:7]=[O:8])[C:4]([C:9]([F:10])([F:11])[F:12])=[N:3]1
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Name
|
|
Quantity
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1.41 g
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Type
|
reactant
|
Smiles
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CN1N=C(C(=C1)CO)C(F)(F)F
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Name
|
|
Quantity
|
2.22 mL
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Type
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reactant
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
1.91 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
6.55 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
stir at −78° C. for an additional 1 hr
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Quench with water (20 mL)
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Type
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ADDITION
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Details
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dilute with DCM (50 mL)
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Type
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TEMPERATURE
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Details
|
warm to room temperature for 1 hr
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (sodium sulfate)
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Type
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FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 80:20 hexanes:ethyl acetate)
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Type
|
CUSTOM
|
Details
|
to give the title
|
Type
|
CUSTOM
|
Details
|
preparation (0.98 g, 71%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C(=C1)C=O)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |